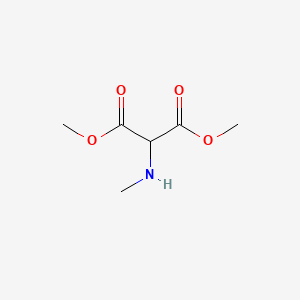![molecular formula C10H21N2O4P B14325153 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine CAS No. 101347-40-4](/img/structure/B14325153.png)
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine is an organic compound that features aziridine rings, which are three-membered heterocycles containing nitrogen.
Métodos De Preparación
The synthesis of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be approached through several routes. One common method involves the cyclization of haloamines and amino alcohols. In this process, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Industrial production methods often utilize high temperatures and oxide catalysts to effect the dehydration of aminoethanol .
Análisis De Reacciones Químicas
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the aziridine ring.
Polymerization: Aziridines can undergo ring-opening polymerization to form polyamines, which have applications in coatings and materials templating.
Aplicaciones Científicas De Investigación
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various nitrogen-containing compounds.
Biology: Aziridine derivatives are used in the study of enzyme mechanisms and protein interactions.
Medicine: Some aziridine compounds exhibit antitumor activity and are used in chemotherapy.
Mecanismo De Acción
The mechanism of action of 1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophiles. The strained three-membered ring structure makes the nitrogen atom highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in medicinal chemistry, where aziridine derivatives can alkylate DNA and proteins, leading to cytotoxic effects .
Comparación Con Compuestos Similares
1-[Aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine can be compared with other aziridine derivatives such as:
Mitomycin C: Used as a chemotherapeutic agent due to its antitumor activity.
Porfiromycin: Another aziridine-based chemotherapeutic agent.
Azinomycin B: Known for its antibiotic properties.
These compounds share the aziridine ring structure but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
101347-40-4 |
|---|---|
Fórmula molecular |
C10H21N2O4P |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
1-[aziridin-1-yl-[2-(2-ethoxyethoxy)ethoxy]phosphoryl]aziridine |
InChI |
InChI=1S/C10H21N2O4P/c1-2-14-7-8-15-9-10-16-17(13,11-3-4-11)12-5-6-12/h2-10H2,1H3 |
Clave InChI |
YPSQFZIDZQCZKB-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOP(=O)(N1CC1)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



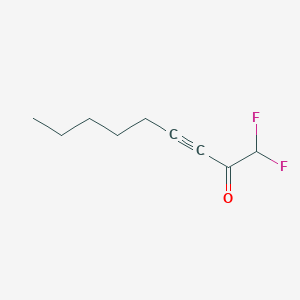
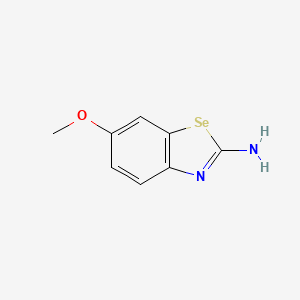
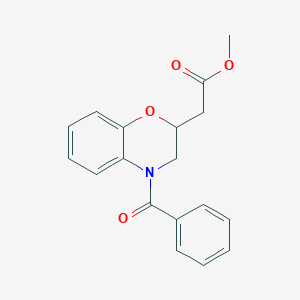
![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)


![2-[[2-(4-Hydroxy-5-methyl-2-propan-2-ylphenoxy)ethylamino]methyl]-2,3-dihydronaphthalene-1,4-dione](/img/structure/B14325111.png)
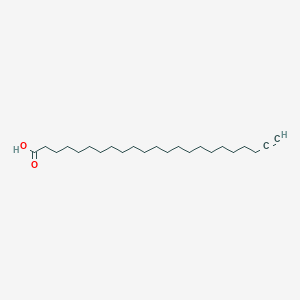
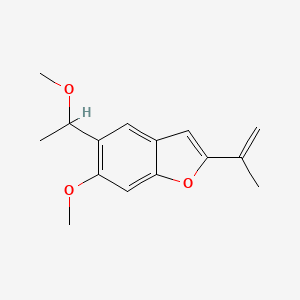

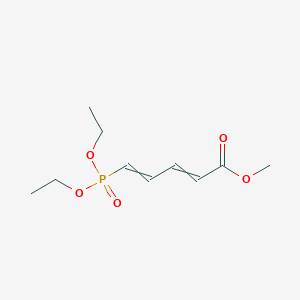
![2-[4-(4-fluorophenyl)-4-oxobutyl]guanidine;sulfuric acid](/img/structure/B14325141.png)
